molecular formula C16H16ClNO2 B11694307 2-(2-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide

2-(2-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B11694307
M. Wt: 289.75 g/mol
InChI Key: IYUNBWXWCBCVMO-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a dimethylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide typically involves the reaction of 2-chlorophenol with 3,4-dimethylaniline in the presence of an acylating agent such as acetyl chloride or acetic anhydride. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or toluene. The general reaction scheme is as follows:

    Step 1: 2-chlorophenol is reacted with acetyl chloride to form 2-chlorophenyl acetate.

    Step 2: 3,4-dimethylaniline is then added to the reaction mixture, and the resulting product is this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, and other alkoxides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it may interact with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-phenylacetamide: Lacks the dimethyl groups on the phenyl ring.

    2-(4-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide: Has the chlorine atom on the para position instead of the ortho position.

    2-(2-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide: Contains a bromine atom instead of a chlorine atom.

Uniqueness

2-(2-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide is unique due to the specific positioning of the chlorine atom and the presence of dimethyl groups on the phenyl ring. These structural features can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C16H16ClNO2/c1-11-7-8-13(9-12(11)2)18-16(19)10-20-15-6-4-3-5-14(15)17/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

IYUNBWXWCBCVMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)C

Origin of Product

United States

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